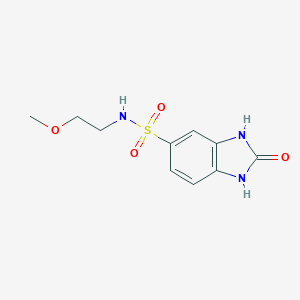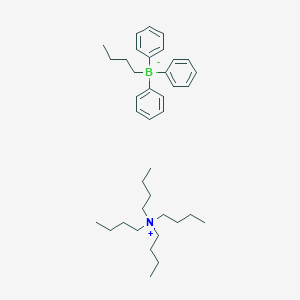![molecular formula C15H21N3O2S2 B220983 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)
2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been recently discovered and is being studied for its potential applications in scientific research. This compound is a member of the pyranothienopyrimidine family of compounds, which have been found to have various biological activities.
Mécanisme D'action
The mechanism of action of 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as protein kinase CK2 and DNA topoisomerase IIα. This inhibition leads to a decrease in cell proliferation and an increase in cell death, which could be useful in the treatment of cancer.
Biochemical and Physiological Effects:
2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, it has been found to have anti-cancer properties, which could be useful in the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potential as a tool for studying various biological processes. Additionally, its inhibitory effects on certain enzymes make it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its limited availability, which could make it difficult to conduct large-scale studies.
Orientations Futures
There are several future directions for research on 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and its effects on various enzymes and biological processes. Another direction is to explore its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, further studies could be conducted to determine its toxicity and potential side effects.
Méthodes De Synthèse
The synthesis method of 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine involves the reaction of 2-mercapto-6,6-dimethyl-4-oxo-4H-pyran-3-yl acetate with 2-bromoethanol in the presence of potassium carbonate. The resulting product is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile to yield the final product.
Applications De Recherche Scientifique
2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine has potential applications in scientific research as a tool for studying various biological processes. This compound has been shown to have inhibitory effects on certain enzymes, which makes it a potential candidate for drug development. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, which could be useful in the development of new treatments for these diseases.
Propriétés
Formule moléculaire |
C15H21N3O2S2 |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
5-(2-ethoxyethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C15H21N3O2S2/c1-4-19-5-6-21-14-17-12(16)11-9-7-15(2,3)20-8-10(9)22-13(11)18-14/h4-8H2,1-3H3,(H2,16,17,18) |
Clé InChI |
VBONMVXRNZCHIA-UHFFFAOYSA-N |
SMILES |
CCOCCSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)N |
SMILES canonique |
CCOCCSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)


![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)



![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)